N,N-diethyl-1-(4-fluorophenyl)methanesulfonamide
Overview
Description
N,N-diethyl-1-(4-fluorophenyl)methanesulfonamide, also known as DEFLUORANE, is a sulfonamide compound that has been widely used in scientific research. It is a non-opioid analgesic that has shown potential in treating pain without the negative side effects of opioids. DEFLUORANE has also been studied for its potential use in treating addiction and depression.
Mechanism of Action
N,N-diethyl-1-(4-fluorophenyl)methanesulfonamide works by blocking the activity of a specific protein, called TRPA1, which is involved in pain signaling. By blocking this protein, this compound reduces the perception of pain.
Biochemical and physiological effects:
This compound has been shown to be safe and well-tolerated in animal models. It does not appear to have any negative effects on cardiovascular function, respiratory function, or gastrointestinal function.
Advantages and Limitations for Lab Experiments
N,N-diethyl-1-(4-fluorophenyl)methanesulfonamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has been extensively studied for its potential use in treating pain. However, there are also some limitations to using this compound in lab experiments. It is relatively new, so there is still much to be learned about its mechanisms of action and potential side effects.
Future Directions
There are several future directions for research on N,N-diethyl-1-(4-fluorophenyl)methanesulfonamide. One area of interest is its potential use in treating addiction and depression. Another area of interest is its potential use in combination with other non-opioid analgesics to create more effective pain treatments. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential side effects.
In conclusion, this compound is a promising compound that has shown potential in treating pain without the negative side effects of opioids. It has also been studied for its potential use in treating addiction and depression. While there is still much to be learned about this compound, its potential applications make it an exciting area of research.
Scientific Research Applications
N,N-diethyl-1-(4-fluorophenyl)methanesulfonamide has been extensively studied for its potential use in treating pain. It has been shown to be effective in reducing pain in animal models, without the negative side effects of opioids. This compound has also been studied for its potential use in treating addiction and depression.
properties
IUPAC Name |
N,N-diethyl-1-(4-fluorophenyl)methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO2S/c1-3-13(4-2)16(14,15)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNENDSYDRVFBEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)CC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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